molecular formula C18H21NO5S B3435927 ETHYL 2-(2,3-DIMETHOXYBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(2,3-DIMETHOXYBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3435927
M. Wt: 363.4 g/mol
InChI Key: CMGGOLXQWWTEAZ-UHFFFAOYSA-N
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Description

ETHYL 2-(2,3-DIMETHOXYBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a thiophene ring substituted with an ethyl group and a carboxylate ester, along with a benzamide moiety that is further substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2,3-DIMETHOXYBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Moiety: The initial step involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the benzamide.

    Synthesis of the Thiophene Ring: The thiophene ring is synthesized separately through a series of reactions involving the formation of a thiophene precursor, followed by functionalization with an ethyl group.

    Coupling Reaction: The benzamide and thiophene intermediates are then coupled together using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2,3-DIMETHOXYBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL 2-(2,3-DIMETHOXYBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized thiophenes.

Mechanism of Action

The mechanism of action of ETHYL 2-(2,3-DIMETHOXYBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

ETHYL 2-(2,3-DIMETHOXYBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide: Similar structure but with different substituents on the thiophene ring.

    N-(2-(3,4-Dimethoxybenzamido)ethyl)-5-ethylthiophene-3-carboxamide: Similar structure but with different substituents on the benzamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(2,3-dimethoxybenzoyl)amino]-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-5-11-10-13(18(21)24-6-2)17(25-11)19-16(20)12-8-7-9-14(22-3)15(12)23-4/h7-10H,5-6H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGGOLXQWWTEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=C(C(=CC=C2)OC)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-(2,3-DIMETHOXYBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-(2,3-DIMETHOXYBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-(2,3-DIMETHOXYBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE

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